3-Cyclohexyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Cyclohexyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyridylmethylene moiety, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of cyclohexylamine, 2-pyridinecarboxaldehyde, and thiourea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridylmethylene moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or DNA. The thioxo group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2,4-dione: Known for its use in antidiabetic drugs.
2-Pyridylmethylene-thiazolidinone: Similar structure but lacks the cyclohexyl group.
Uniqueness
3-Cyclohexyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with hydrophobic sites in biological targets, potentially increasing its efficacy in medicinal applications.
Properties
Molecular Formula |
C15H16N2OS2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H16N2OS2/c18-14-13(10-11-6-4-5-9-16-11)20-15(19)17(14)12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2/b13-10- |
InChI Key |
VZEIXUSHBSSXRK-RAXLEYEMSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Origin of Product |
United States |
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